Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
“Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound with the formula C15H20BClO4 . It is commonly used in the pharmaceutical and chemical industries .
Synthesis Analysis
The compound can be synthesized through a five-step substitution reaction . The process involves the use of potassium acetate, water, dimethyl sulfoxide, and bis(pinacol)diborane . The yield of this synthesis process is approximately 83% .Molecular Structure Analysis
The molecular structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its water solubility is moderately soluble with a Log S (SILICOS-IT) of -5.08 .Scientific Research Applications
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Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- Summary: Two phenylboronic ester derivatives have been synthesized and their single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Method: The compounds were synthesized and their single crystals were grown from hexane and petroleum ether. The molecular structure was optimized by DFT and confirmed by X-ray single crystal diffraction .
- Results: The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
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Synthesis of Organic Compounds
- Summary: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane can be used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .
- Method: The compound is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
- Results: The process results in the formation of useful glycosyl donors and ligands .
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Study of Enzyme Kinetics, Protein-Protein Interactions, and the Structure and Function of Proteins and Nucleic Acids
- Summary: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used in a variety of scientific research applications, including the study of enzyme kinetics, protein-protein interactions, and the structure and function of proteins and nucleic acids .
- Method: The compound is used in various experimental procedures to study enzyme kinetics, protein-protein interactions, and the structure and function of proteins and nucleic acids .
- Results: The outcomes of these studies contribute to our understanding of enzyme kinetics, protein-protein interactions, and the structure and function of proteins and nucleic acids .
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Synthesis, Optical, and Electrochemical Properties of Novel Copolymers
- Summary: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method: The compound is used in the synthesis of novel copolymers, and its optical and electrochemical properties are studied .
- Results: The study contributes to the understanding of the synthesis, optical, and electrochemical properties of novel copolymers .
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Synthesis of Indolo-Fused Heterocyclic Inhibitors
- Summary: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
- Method: The compound is used as a reactant in the synthesis process .
- Results: The synthesis results in indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
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Borylation and Hydroboration Reactions
- Summary: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method: The compound is used as a reactant in the borylation and hydroboration reactions .
- Results: The reactions result in the formation of pinacol benzyl boronate and hydroborated alkyl or aryl alkynes and alkenes .
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Synthesis of Indolo-Fused Heterocyclic Inhibitors
- Summary: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
- Method: The compound is used as a reactant in the synthesis process .
- Results: The synthesis results in indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
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Borylation and Hydroboration Reactions
- Summary: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method: The compound is used as a reactant in the borylation and hydroboration reactions .
- Results: The reactions result in the formation of pinacol benzyl boronate and hydroborated alkyl or aryl alkynes and alkenes .
Safety And Hazards
properties
IUPAC Name |
methyl 2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(12(17)9-11)8-13(18)19-5/h6-7,9H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIQMJIVHOIJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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